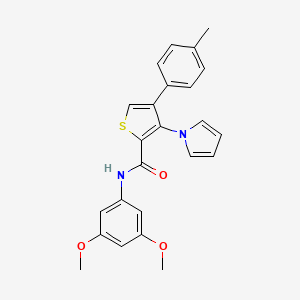
2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17ClFNO3 and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Metabolism and Environmental Impact
2-(2-Chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is structurally related to chloroacetamide herbicides like acetochlor, which are widely used in agriculture. Studies on the metabolism of these herbicides in human and rat liver microsomes have revealed complex metabolic pathways. These pathways involve the production of potentially carcinogenic compounds like dialkylbenzoquinone imine, suggesting environmental and health impacts of chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions
The potential of related compounds in photovoltaic applications has been explored. For instance, benzothiazolinone acetamide analogs have demonstrated promising light harvesting efficiency and free energy of electron injection, making them suitable for dye-sensitized solar cells (Mary et al., 2020). These studies also include molecular docking to understand ligand interactions with proteins like Cyclooxygenase 1.
Synthesis and Anti-Inflammatory Activity
Research has been conducted on the synthesis of novel chloro-fluorophenyl acetamide derivatives with significant anti-inflammatory activities. These studies involve exploring different chemical structures and their biological activities, highlighting the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Role in Thrombin Inhibition
Studies have shown that 2-(2-Chloro-6-fluorophenyl)acetamides can act as potent thrombin inhibitors, essential for developing new anticoagulants. These compounds have been found effective in inhibiting thrombin, a key enzyme in blood clotting, suggesting their potential use in treating blood clot-related disorders (Lee et al., 2007).
Environmental Monitoring
Research on acetochlor, a related compound, has provided insights into its distribution in the hydrologic system, including its occurrence in rain and streams. This information is crucial for environmental monitoring and assessing the ecological impact of such herbicides (Kolpin et al., 1996).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c19-14-5-3-6-15(20)12(14)10-17(22)21-11-18(23)8-9-24-16-7-2-1-4-13(16)18/h1-7,23H,8-11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXNQHUQQZURKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CC3=C(C=CC=C3Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)
![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)



![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B2359419.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)

